Cas no 1396680-74-2 (N-({pyrazolo1,5-apyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide)

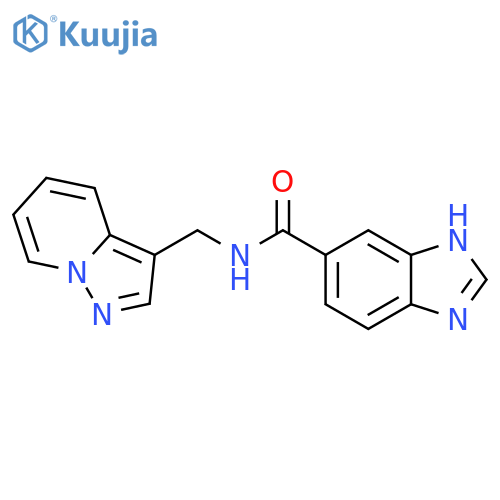

1396680-74-2 structure

商品名:N-({pyrazolo1,5-apyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide

N-({pyrazolo1,5-apyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-({pyrazolo1,5-apyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide

- F6230-0037

- 1396680-74-2

- N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3H-benzimidazole-5-carboxamide

- AKOS024540537

- N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide

- N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide

- VU0538137-1

-

- インチ: 1S/C16H13N5O/c22-16(11-4-5-13-14(7-11)19-10-18-13)17-8-12-9-20-21-6-2-1-3-15(12)21/h1-7,9-10H,8H2,(H,17,22)(H,18,19)

- InChIKey: VSTQFBHRFIAXKQ-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=CC=C2C(=C1)NC=N2)NCC1C=NN2C=CC=CC2=1

計算された属性

- せいみつぶんしりょう: 291.11201006g/mol

- どういたいしつりょう: 291.11201006g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 3

- 複雑さ: 417

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

N-({pyrazolo1,5-apyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6230-0037-10mg |

N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide |

1396680-74-2 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6230-0037-2mg |

N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide |

1396680-74-2 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F6230-0037-1mg |

N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide |

1396680-74-2 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6230-0037-2μmol |

N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide |

1396680-74-2 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6230-0037-5mg |

N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide |

1396680-74-2 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6230-0037-10μmol |

N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide |

1396680-74-2 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6230-0037-3mg |

N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide |

1396680-74-2 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6230-0037-4mg |

N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide |

1396680-74-2 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6230-0037-15mg |

N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide |

1396680-74-2 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6230-0037-5μmol |

N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide |

1396680-74-2 | 5μmol |

$63.0 | 2023-09-09 |

N-({pyrazolo1,5-apyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide 関連文献

-

1. Water

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

1396680-74-2 (N-({pyrazolo1,5-apyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide) 関連製品

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 61549-49-3(9-Decenenitrile)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量